3,5-dichloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
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Overview
Description
(1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3,5-dichlorophenyl isocyanate with appropriate amines under controlled conditions to form the desired imine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing and reducing agents, as well as bases and acids to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
In medicine, (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products .
Mechanism of Action
The mechanism of action of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine include:
- 3,5-Dichlorophenyl isocyanate
- 1-(3,5-Dichlorophenyl)piperazine
- 3,5-Dichlorobenzyl alcohol .
Uniqueness
The uniqueness of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine lies in its specific structural features, such as the combination of dichlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20Cl2N2O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(2)10-11-5-16(24-3)17(25-4)9-15(11)18(23-19)22-14-7-12(20)6-13(21)8-14/h5-9H,10H2,1-4H3,(H,22,23) |
InChI Key |
KQVXOWFXVPUVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC(=CC(=C3)Cl)Cl)OC)OC)C |
Origin of Product |
United States |
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